2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Overview
Description
2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
Similar compounds, such as 7-deazaadenine derivatives, have been reported to show anti-inflammatory, antifungal, and antibacterial activities . They are also known to be selective A1-adenosine receptor antagonists .
Mode of Action
It can be inferred from the related compounds that they might interact with their targets, leading to changes that result in their anti-inflammatory, antifungal, and antibacterial effects .
Biochemical Pathways
Based on the known activities of related compounds, it can be inferred that this compound may affect pathways related to inflammation, fungal infections, and bacterial infections .
Result of Action
Related compounds have been reported to possess significant anti-hiv, antitumor, antimicrobial, and antiangiogenic activities .
Biochemical Analysis
Biochemical Properties
The compound 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a key enzyme involved in cell cycle regulation . This interaction is believed to be due to the compound’s ability to fit into the active site of the enzyme, forming essential hydrogen bonds .
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines . It has been found to exert cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. The compound fits into the active site of CDK2, forming essential hydrogen bonds . This interaction leads to the inhibition of the enzyme, thereby altering cell cycle progression .
Dosage Effects in Animal Models
For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to induce tumor regression in MV4-11 xenografts in a nude-mouse model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired compound through a series of intermediate steps, including the formation of β,β-enaminonitriles and subsequent cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has a wide range of scientific research applications:
Biology: The compound’s structural similarity to purines makes it a valuable tool in studying nucleic acid interactions and enzyme inhibition.
Industry: The compound is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine: Similar in structure, with a CH group replacing the N-7 position of adenine.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share the pyrrolopyrimidine core and exhibit similar biological activities.
Uniqueness
2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-amino-3-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-6(12)5-4(2-3-9-5)10-7(11)8/h2-3,9H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCZWUCLYHUJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CN2)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441338 | |
Record name | 2-Amino-3-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151587-61-0 | |
Record name | 2-Amino-3-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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